10-Hydroxy warfarin beta-D-glucuronide

Analytical Chemistry LC-MS/MS Pharmacokinetics

Quantifying 10-hydroxywarfarin glucuronide by LC-MS/MS requires a certified reference standard-uncertified material compromises accuracy due to inherent acyl migration and hydrolysis. This characterized standard (≥98%, with CoA) resolves this. • Validates LC-MS/MS methods with LLOQs to 1.0 ng/mL for warfarin metabolite panels. • Supports CYP2C9 inhibition studies (10-hydroxywarfarin IC50: 1.6 µM, most potent isomer). • Essential for UGT phenotyping and pharmacokinetic drug-drug interaction assessments.

Molecular Formula C25H24O11
Molecular Weight 500.456
CAS No. 1007224-61-4
Cat. No. B585102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxy warfarin beta-D-glucuronide
CAS1007224-61-4
Synonyms1-[(4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)phenylmethyl]-2-oxopropyl β-D-Glucopyranosiduronic Acid; 
Molecular FormulaC25H24O11
Molecular Weight500.456
Structural Identifiers
SMILESCC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C25H24O11/c1-11(26)21(35-25-20(30)18(28)19(29)22(36-25)23(31)32)15(12-7-3-2-4-8-12)16-17(27)13-9-5-6-10-14(13)34-24(16)33/h2-10,15,18-22,25,27-30H,1H3,(H,31,32)/t15?,18-,19-,20+,21?,22-,25+/m0/s1
InChIKeyLKOWDOUAWJKYCY-JLCVVVJCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Hydroxy warfarin β-D-glucuronide Overview


10-Hydroxy warfarin β-D-glucuronide is a phase II glucuronide conjugate of 10-hydroxywarfarin, a primary oxidative metabolite of the widely used anticoagulant warfarin [1]. The compound is formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation and serves as an analytical reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based quantification of warfarin metabolites in biological matrices [2]. This glucuronide conjugate is critical for pharmacokinetic and pharmacogenetic investigations of warfarin metabolism, particularly in studies assessing CYP2C9 inhibition and UGT-mediated clearance pathways [3].

Analytical reference standard for warfarin glucuronide quantification
Phase II drug metabolism and UGT enzyme studies
CYP2C9 autoinhibition and drug-drug interaction research

10-Hydroxy warfarin β-D-glucuronide Procurement Risks


Hydroxywarfarin glucuronides exhibit profound regio- and enantioselective differences in both their formation rates by UGT enzymes and their chemical stability under analytical conditions [1]. Specifically, R/S-10-hydroxywarfarin displays no observable glucuronidation activity in pooled human liver microsomes, in stark contrast to 6-, 7-, and 8-hydroxywarfarin, which undergo robust glucuronidation with distinct enzyme specificity [2]. Furthermore, acyl glucuronides as a class undergo pH- and temperature-dependent hydrolysis, intramolecular acyl migration, and covalent protein binding, necessitating rigorously controlled synthesis and characterization [3]. Generic or uncertified material lacking documented purity, enantiomeric composition, and stability validation cannot serve as a reliable analytical standard in LC-MS/MS assays where lower limits of quantification reach 1.0 ng/mL [4]. Substitution with unverified material directly compromises quantitative accuracy, inter-laboratory reproducibility, and regulatory compliance in pharmacokinetic and drug-drug interaction studies.

! Acyl glucuronides undergo pH/temperature-dependent hydrolysis and acyl migration; uncertified material may compromise quantitative accuracy.
! 10-Hydroxywarfarin lacks detectable glucuronidation in human liver microsomes; its glucuronide cannot be substituted by 6-, 7-, or 8-hydroxywarfarin glucuronides.
! Generic material without documented purity, enantiomeric composition, and stability validation may not meet LLOQ requirements for LC-MS/MS assays.

10-Hydroxy warfarin β-D-glucuronide vs. Analogs


LC-MS/MS Sensitivity: 10-Hydroxywarfarin vs. Warfarin

In a validated chiral LC-MS/MS method for simultaneous quantification of warfarin metabolites, 10(R)-OH-warfarin (the aglycone of 10-hydroxy warfarin β-D-glucuronide) exhibited a lower limit of quantification (LLOQ) of 1.0 ng/mL, which is 10-fold more sensitive than the LLOQ for parent warfarin (10.0 ng/mL) [1]. The validated linear range for 7- and 10(R)-OH-warfarin enantiomers was 1.00–800 ng/mL in rat plasma [1].

LLOQ Sensitivity
Head-to-head
1.0 ng/mL (10(R)-OH-warfarin) vs 10.0 ng/mL (warfarin)
Supports low-concentration metabolite quantification
Requires certified reference standard
Analytical Chemistry LC-MS/MS Pharmacokinetics Method Validation Reference Standard

No Glucuronidation Activity in Human Liver Microsomes

In pooled human liver microsomal glucuronidation assays, R/S-10-hydroxywarfarin exhibited no observable glucuronidation activity, whereas R/S-6-, 7-, and 8-hydroxywarfarin demonstrated robust glucuronidation with measurable metabolic efficiencies (Vmax/Km) [1]. The same study reported that R/S-4′-hydroxywarfarin and R/S-warfarin also lacked detectable glucuronidation activity [1].

Glucuronidation
Head-to-head
No detectable activity for 10-hydroxywarfarin vs robust activity for 6-,7-,8-hydroxywarfarin
Requires pre-synthesized reference material
Standard microsomal system may not capture extrahepatic UGT
Drug Metabolism UGT Enzymology Phase II Conjugation In Vitro Metabolism

Most Potent CYP2C9 Inhibition Among Hydroxywarfarins

Among all five racemic hydroxywarfarin metabolites tested for CYP2C9 inhibition using a P450-Glo assay, 10-hydroxywarfarin was the most potent inhibitor, displaying approximately 3-fold higher affinity than S-warfarin for recombinant CYP2C9 [1]. The IC50 of 10-hydroxywarfarin for CYP2C9 was reported as 1.6 µM .

CYP2C9 Inhibition
Head-to-head
IC50 1.6 µM (~3-fold higher affinity than S-warfarin)
Supports CYP2C9 autoinhibition model context
Reported in recombinant enzyme assay
Enzyme Inhibition CYP2C9 Pharmacokinetics Drug-Drug Interaction Product Inhibition

Commercial Procurement: Pricing and Availability

10-Hydroxy warfarin β-D-glucuronide (CAS 1007224-61-4) is commercially available from specialized chemical suppliers with reported purity of 98.0% and pricing structures that reflect its specialized nature as a pre-synthesized glucuronide conjugate . Reported pricing includes $6,665.00 per 10 mg from Santa Cruz Biotechnology and $15,489.90 per 10 mg from Aladdin Scientific, with lead times ranging from 1 day to 8–12 weeks depending on supplier inventory .

Procurement
Data to verify
Purity 98.0%; $6,665–$15,490 per 10 mg; Lead time 1 day–12 weeks
Specialist synthesis requires procurement planning
Supplier-reported data; verify lot specifications
Procurement Reference Standards Pricing Analysis Supply Chain Analytical Chemistry

CYP3A4-Mediated Formation and Plasma Abundance

10-Hydroxywarfarin is formed from (R)-warfarin by the cytochrome P450 isoform CYP3A4 . It has been reported as the second most abundant plasma metabolite among all hydroxywarfarin positional isomers [1].

Plasma Abundance
Cross-study comparable
Ranked #2 among hydroxywarfarin positional isomers
Distinct CYP3A4-mediated pathway biomarker
Formed from (R)-warfarin via CYP3A4
Clinical Pharmacology Pharmacogenomics CYP3A4 Biomarker Plasma Metabolite Profiling

Differential Glucuronide Excretion of Hydroxywarfarins

In human urine analysis from warfarin-treated patients, 6- and 7-OH-warfarin were primarily (>70%) excreted as glucuronide conjugates, whereas 4′-OH-warfarin and 8-OH-warfarin (along with their corresponding glucuronides) were minor metabolites [1].

Urinary Excretion
Context-dependent
6- and 7-OH warfarin >70% glucuronide excreted; 10-OH not reported
Glucuronide conjugates not interchangeable analytical targets
Regioselective conjugation patterns require specific standards
Drug Metabolism Glucuronidation Phase II Conjugation Excretion Pathways Human Urine Analysis

10-Hydroxy warfarin β-D-glucuronide Applications


LC-MS/MS Method Development for Glucuronide Quantification

This compound serves as a certified reference standard for developing and validating LC-MS/MS methods targeting 10-hydroxy warfarin glucuronide in biological matrices. The established chiral LC-MS/MS method for 10(R)-OH-warfarin (aglycone) achieves an LLOQ of 1.0 ng/mL, 10-fold more sensitive than for parent warfarin (10.0 ng/mL) [1]. This high analytical sensitivity necessitates a well-characterized glucuronide standard to ensure accurate quantification of the conjugated metabolite in plasma or urine samples where concentrations may approach sub-nanomolar levels. The compound is supplied with a Certificate of Analysis documenting purity (typically 98.0%) and structural identity , enabling compliance with analytical method validation requirements for pharmacokinetic studies and drug-drug interaction assessments involving CYP3A4-mediated warfarin metabolism.

CYP2C9 Auto-Inhibition: Metabolite Quantification

10-Hydroxywarfarin is the most potent CYP2C9 inhibitor among all hydroxywarfarin positional isomers, displaying approximately 3-fold higher affinity than S-warfarin and an IC50 of 1.6 µM [1]. As the second most abundant plasma metabolite [2], accurate quantification of its glucuronide conjugate is essential for in vitro and in vivo studies investigating product feedback inhibition of CYP2C9-mediated warfarin clearance. Researchers studying warfarin pharmacokinetics, pharmacogenomics (CYP2C9 polymorphisms), or drug-drug interactions that modulate CYP2C9 activity require this glucuronide reference standard to distinguish between free hydroxywarfarin concentrations and glucuronide-conjugated pools, as glucuronidation may suppress product inhibition .

Hydroxywarfarin UGT Phenotyping Studies

Despite the complete absence of detectable glucuronidation activity for 10-hydroxywarfarin in pooled human liver microsomes—in contrast to robust activity observed for 6-, 7-, and 8-hydroxywarfarin [1]—the 10-hydroxy warfarin β-D-glucuronide reference standard remains essential for UGT enzyme phenotyping studies. The compound enables validation of analytical methods designed to detect low-abundance or extrahepatic glucuronidation of 10-hydroxywarfarin, which may occur via UGT isoforms not present or active under standard microsomal incubation conditions. This unique metabolic profile makes the glucuronide standard a critical tool for negative control experiments and for investigating alternative conjugation pathways (e.g., sulfation) that may predominate for 10-hydroxywarfarin clearance.

Method Validation for Warfarin Metabolite Profiling

Human urine analysis from warfarin-treated patients demonstrates that hydroxywarfarin glucuronidation is highly variable and regioselective: 6- and 7-OH-warfarin are primarily (>70%) excreted as glucuronides, whereas 4′-OH-warfarin, 8-OH-warfarin, and warfarin itself generate only minor glucuronide conjugates [1]. 10-Hydroxy warfarin β-D-glucuronide is required as a reference standard for comprehensive warfarin metabolite profiling panels that aim to capture the full diversity of phase II metabolic products. Clinical pharmacogenetic studies investigating inter-patient variability in UGT activity, personalized warfarin dosing algorithms, or targeted metabolomics approaches to warfarin therapy require this specific glucuronide standard to ensure that analytical methods accurately detect and quantify all relevant conjugated metabolites, thereby avoiding misclassification of metabolic phenotypes.

Application
Selection Property
Validation Focus
LC-MS/MS method development for warfarin glucuronide quantification
Certified reference standard purity and identity
Analytical sensitivity and LLOQ verification
CYP2C9 autoinhibition metabolite quantification
CYP2C9 inhibition research context
Metabolite concentration and enzyme inhibition assay
UGT enzyme phenotyping studies
Phase II conjugation specificity
Extrahepatic glucuronidation pathway detection
Warfarin metabolite profiling method validation
Comprehensive metabolite panel coverage
Regioselective glucuronide differentiation
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